![molecular formula C16H25NO B7553317 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
Mécanisme D'action
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. In cancer cells, RNA polymerase I transcription is overactive, leading to an increase in rRNA synthesis and ribosome biogenesis. 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in rRNA synthesis and ribosome biogenesis, which selectively kills cancer cells.
Biochemical and Physiological Effects
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity on normal cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. Additionally, 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been shown to inhibit tumor growth and metastasis in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol is its selectivity for cancer cells, which minimizes toxicity on normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy. However, 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness.
Orientations Futures
There are several future directions for 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the combination of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol with other anticancer agents to enhance its effectiveness. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol in humans. Finally, the mechanism of action of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol needs to be further elucidated to identify potential biomarkers for patient selection and to develop new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol involves a series of chemical reactions, starting with the reaction of 2-cyclohexyl-1-methyl-ethylamine with 4-chloro-3-nitrobenzaldehyde to form the intermediate compound. This intermediate is then reduced to the corresponding amine, which is further reacted with 2-formylphenol to yield 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol. The synthesis method has been optimized to yield high purity and yield of 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol.
Applications De Recherche Scientifique
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been extensively studied for its anticancer properties. It has shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is overactive in cancer cells. 2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancers. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[(1-cyclohexylpropan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(11-14-7-3-2-4-8-14)17-12-15-9-5-6-10-16(15)18/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBEPDMVHOCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
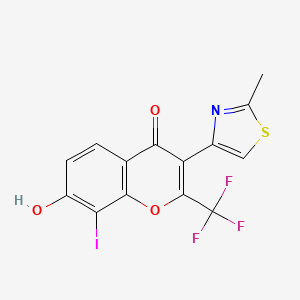
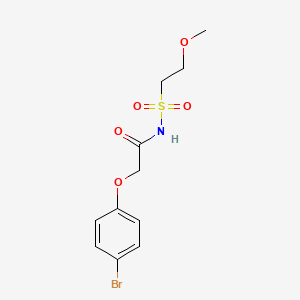
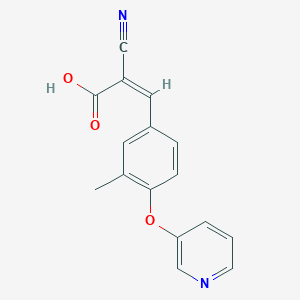
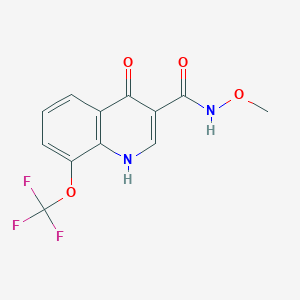
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

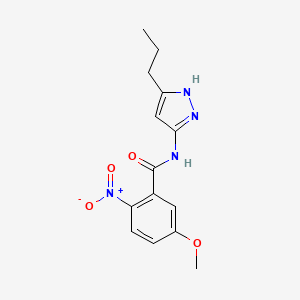
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)